(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is a chiral amino acid derivative It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the benzodioxole ring system.
Amino Acid Introduction:
Chirality Induction: The chiral center is introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be used to enhance efficiency and yield.
Catalysis: The use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the benzodioxole ring can lead to the formation of dihydrobenzodioxole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrobenzodioxole derivatives.
Substitution Products: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride: The enantiomer of the compound, with different biological activity due to its chirality.
3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: The non-salt form of the compound.
3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid derivatives: Various derivatives with modifications on the benzodioxole ring or the amino acid moiety.
Uniqueness
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other derivatives. Its structural features allow for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMXUXCAMZBRKT-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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